molecular formula C20H23NO2 B14214926 2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid

2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid

Cat. No.: B14214926
M. Wt: 309.4 g/mol
InChI Key: IKGWMMYOLFPKFD-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid is an organic compound with a complex structure that includes a vinyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid typically involves several steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

2-[(E)-2-[4-(diethylaminomethyl)phenyl]ethenyl]benzoic acid

InChI

InChI=1S/C20H23NO2/c1-3-21(4-2)15-17-11-9-16(10-12-17)13-14-18-7-5-6-8-19(18)20(22)23/h5-14H,3-4,15H2,1-2H3,(H,22,23)/b14-13+

InChI Key

IKGWMMYOLFPKFD-BUHFOSPRSA-N

Isomeric SMILES

CCN(CC)CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2C(=O)O

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C=CC2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.